6-Trifluoromethyl-indole-3-carbaldehyde: A Comprehensive Technical Guide on Synthesis, Sourcing, and Applications
6-Trifluoromethyl-indole-3-carbaldehyde: A Comprehensive Technical Guide on Synthesis, Sourcing, and Applications
Executive Summary and Chemical Significance
In contemporary drug discovery and medicinal chemistry, the incorporation of fluorine atoms—particularly the trifluoromethyl (
The indole core is a privileged scaffold found in numerous biologically active compounds, including neurotransmitter analogs (like serotonin) and modern targeted therapies[2]. By functionalizing the 6-position with a
Physicochemical Profiling
Understanding the baseline physicochemical properties of 6-trifluoromethyl-indole-3-carbaldehyde is essential for analytical validation and formulation planning. The compound typically presents as a pale-yellow to yellow-brown crystalline solid at room temperature[3].
| Property | Value |
| Chemical Name | 6-Trifluoromethyl-1H-indole-3-carbaldehyde |
| CAS Registry Number | 13544-09-7[4] |
| Molecular Formula | |
| Molecular Weight | 213.16 g/mol |
| Physical Form | Pale-yellow to yellow-brown solid[3] |
| Solubility | Soluble in DMF, DMSO, and moderately in Ethanol; Insoluble in Water[2] |
Commercial Sourcing and Supply Chain
Procuring high-purity building blocks is a fundamental prerequisite for reproducible drug development. 6-Trifluoromethyl-indole-3-carbaldehyde is commercially available through several specialized chemical vendors. When sourcing this compound, researchers must verify the purity grade, as trace impurities (such as unreacted indole or regioisomeric formylation products) can severely impact downstream yields.
| Supplier | Catalog / Item Number | Purity | Notes |
| Sigma-Aldrich (Merck) | FLUH99CA07B3[5] | Supplied in partnership with Fluorochem; standard for analytical and research applications. | |
| Fluorochem | F530321[6] | Preferred partner for specialized fluorinated building blocks. | |
| AstaTech, Inc. | ATE517251325[3] | Custom | Often listed via major distributors for bulk scale-up. |
| Alichem | 13544100[7] | Research Grade | Available for gram-scale exploratory synthesis. |
Synthetic Methodology: The Vilsmeier-Haack Formylation
For laboratories opting to synthesize this building block in-house, the Vilsmeier-Haack reaction is the most robust and atom-economical pathway[2]. This electrophilic aromatic substitution introduces a formyl group specifically at the electron-rich C3 position of the indole ring.
Mechanistic Causality
The reaction relies on the in situ generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (
Mechanistic workflow of the Vilsmeier-Haack formylation of 6-trifluoromethylindole.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; the visual and thermal cues at each step confirm the reaction's progression.
-
Preparation of the Vilsmeier Reagent :
-
Action : In an oven-dried round-bottom flask under an inert argon atmosphere, cool anhydrous DMF (3.0 equivalents) to 0 °C using an ice bath. Add
(1.2 equivalents) dropwise over 15 minutes. -
Causality : The activation of DMF by
is highly exothermic. Strict temperature control at 0 °C prevents the thermal degradation of the reactive chloroiminium ion and avoids the formation of dark, tarry decomposition products.
-
-
Substrate Addition :
-
Action : Dissolve 6-trifluoromethylindole (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while maintaining the temperature at 0 °C.
-
Causality : Dropwise addition regulates the heat of the reaction. The C3 position of the indole attacks the electrophilic carbon of the Vilsmeier reagent, forming a Wheland intermediate.
-
-
Formylation and Heating :
-
Action : Remove the ice bath, allow the mixture to warm to room temperature, and subsequently heat to 40–50 °C for 2 to 4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent.
-
Causality : The electron-withdrawing
group reduces the nucleophilicity of the indole core. Mild heating provides the necessary activation energy to drive the substitution to completion without inducing polymerization.
-
-
Hydrolysis and Neutralization :
-
Action : Once TLC indicates complete consumption of the starting material, quench the reaction by pouring the mixture over crushed ice. Slowly add a 10% aqueous
solution until the pH reaches 7–8. -
Causality : The initial substitution yields a stable iminium salt. Aqueous basic hydrolysis is strictly required to convert this intermediate into the final aldehyde. Furthermore, neutralizing the acidic byproducts (
and phosphoric acid) decreases the solubility of the product, triggering the precipitation of the hydrophobic 6-trifluoromethyl-indole-3-carbaldehyde.
-
-
Isolation and Purification :
-
Action : Filter the resulting pale-yellow precipitate under vacuum. Wash the filter cake extensively with cold distilled water and dry under high vacuum. If higher purity is required, recrystallize from ethanol.
-
Causality : Extensive aqueous washing removes residual DMF and inorganic salts. Recrystallization exploits the differential solubility of the aldehyde to separate it from trace unreacted indole or polyformylated impurities, ensuring a
purity profile[3].
-
Analytical Characterization
To verify the structural integrity of the synthesized or procured compound, the following analytical signatures should be confirmed:
-
NMR (
) : Look for the characteristic aldehyde proton singlet far downfield (typically around 9.9 - 10.0 ppm) and the broad singlet of the indole proton (around 12.0 - 12.2 ppm). -
NMR : A dominant singlet should be observed, confirming the intact
group. -
LC-MS : The mass spectrum should display a clear
peak at .
References
Sources
- 1. Page loading... [guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. 6-TRIFLUOROMETHYL-INDOLE-3-CARBALDEHYDE | 13544-09-7 [sigmaaldrich.com]
- 4. 6-trifluoromethyl-indole-3-carbaldehyde CAS#: 13544-09-7 [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. 6-(trifluoroMethyl)-1H-indole-3-carboxylic acid | 13544-10-0 [chemicalbook.com]
